2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide
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Overview
Description
2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)benzyl chloride
- N-(2-halophenyl)trifluoroacetimidoyl chlorides
Uniqueness
Compared to similar compounds, 2-chloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12ClF3N4O |
---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-chloro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C17H12ClF3N4O/c18-14-7-2-1-6-13(14)15(26)23-16-22-10-25(24-16)9-11-4-3-5-12(8-11)17(19,20)21/h1-8,10H,9H2,(H,23,24,26) |
InChI Key |
OKHPCMRXCGYDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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